molecular formula C13H18ClN3O2 B1399356 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone CAS No. 1316220-05-9

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

Cat. No. B1399356
CAS RN: 1316220-05-9
M. Wt: 283.75 g/mol
InChI Key: MMGCWVUDXIHONP-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” has the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H16ClN3O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure, C12H16ClN3O .

Scientific Research Applications

Structural and Electronic Properties

  • The compound has been studied for its structural and electronic properties, especially in the context of anticonvulsant drugs. X-ray diffraction data suggest a limited inclination of the phenyl ring, a marked delocalization of the piperidine nitrogen lone pair, and a critical orientation for the piperidine-like group due to this delocalization. These properties are quantified by ab initio molecular-orbital calculations, highlighting its potential applications in drug design (Georges et al., 1989).

Crystal and Molecular Structures

  • Investigations into the crystal and molecular structures of related compounds have been reported, offering insights into the molecular conformation and arrangement. This knowledge is essential for understanding how these compounds interact at a molecular level, which is vital for their potential application in pharmaceuticals (Richter et al., 2023).

Synthesis and Pharmacological Evaluation

  • Synthesis and pharmacological evaluation of derivatives have been conducted, focusing on their potential as 5-HT1A agonists. This research is crucial for developing new therapeutic agents targeting specific neurological pathways (Dounay et al., 2009).

Molecular Docking and Quantum Chemical Studies

  • The compound's derivatives have been subject to molecular docking and quantum chemical studies. These studies aim to predict their inhibition efficiencies in various applications, like corrosion inhibition, thereby extending their utility beyond pharmacological applications (Kaya et al., 2016).

Bioactivity and Crystal Structure

  • The bioactivity of related compounds has been explored, along with detailed crystal structure analyses. Such studies are significant for understanding the biological interactions of these compounds and for designing drugs with targeted bioactivities (Xue Si-jia, 2011).

properties

IUPAC Name

1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-9-15-11(7-12(14)16-9)10-3-5-17(6-4-10)13(18)8-19-2/h7,10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGCWVUDXIHONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
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1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
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1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
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1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
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1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
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1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

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